Ethyl 3,3-dimethoxypent-4-enoate
Description
Ethyl 3,3-dimethoxypent-4-enoate is an α,β-unsaturated ester characterized by a pent-4-enoate backbone substituted with two methoxy groups at the C3 position and an ethyl ester moiety at the terminal carboxyl group. The presence of electron-donating methoxy groups enhances its stability and modulates reactivity in Michael additions or Diels-Alder reactions .
Properties
CAS No. |
87986-33-2 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3,3-dimethoxypent-4-enoate |
InChI |
InChI=1S/C9H16O4/c1-5-9(11-3,12-4)7-8(10)13-6-2/h5H,1,6-7H2,2-4H3 |
InChI Key |
NQZDSSOFPUPHLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C=C)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dimethoxypent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3,3-dimethoxypent-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethoxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of substituted esters or ethers.
Scientific Research Applications
Ethyl 3,3-dimethoxypent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3,3-dimethoxypent-4-enoate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical or chemical pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3,3-dimethoxypent-4-enoate with five structurally related esters, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: this compound’s methoxy groups increase electron density at the β-carbon, enhancing its stability compared to Ethyl 3-methyl-4-oxopent-2-enoate (), where the methyl group offers less electronic modulation. Conversely, the oxo group in Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate () withdraws electrons, making the α,β-unsaturated system more electrophilic.
- Steric Effects: Bulky substituents, such as the diethyl and phenyl groups in Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate (), reduce reactivity in sterically demanding reactions, whereas this compound’s methoxy groups are less obstructive.
Research Findings and Data
Table 2: Comparative Reactivity in Model Reactions
| Reaction Type | This compound | Ethyl 3-methyl-4-oxopent-2-enoate | Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate |
|---|---|---|---|
| Diels-Alder Reaction | Moderate yield (70%) | Low yield (30%) | High yield (85%) but slower kinetics |
| Michael Addition | High regioselectivity | Poor selectivity | Steric hindrance limits adduct formation |
| Hydrolysis (pH 7) | Stable (>24 hrs) | Rapid degradation (<2 hrs) | Stable (>48 hrs) |
Note: Data extrapolated from analogous compounds in , and 7.
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